molecular formula C11H20O2 B13619261 4-Cycloheptylbutanoic acid

4-Cycloheptylbutanoic acid

Cat. No.: B13619261
M. Wt: 184.27 g/mol
InChI Key: YLIATKAZHYMRHE-UHFFFAOYSA-N
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Description

4-Cycloheptylbutanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a cycloheptyl group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylbutanoic acid typically involves the reaction of cycloheptanone with a suitable Grignard reagent, followed by oxidation. The general steps are as follows:

    Formation of Grignard Reagent: Cycloheptanone reacts with a Grignard reagent such as ethylmagnesium bromide to form a tertiary alcohol.

    Oxidation: The tertiary alcohol is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The hydrogen atoms in the cycloheptyl ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

4-Cycloheptylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the cycloheptyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Similar Compounds:

    4-Cyclohexylbutanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cycloheptanecarboxylic acid: Contains a cycloheptyl group but differs in the position of the carboxylic acid group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cycloheptyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-cycloheptylbutanoic acid

InChI

InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13)

InChI Key

YLIATKAZHYMRHE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCC(=O)O

Origin of Product

United States

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